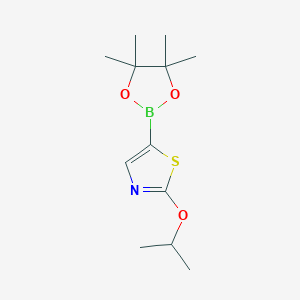

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boronic ester-functionalized thiazole derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated heterocyclic systems. Its structure features a thiazole core substituted at position 2 with an isopropoxy group and at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is synthesized via lithium-halogen exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPTMDOB), achieving yields up to 85% under optimized conditions . Its stability and reactivity make it a critical building block in pharmaceuticals, materials science, and agrochemicals.

Properties

IUPAC Name |

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO3S/c1-8(2)15-10-14-7-9(18-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNZRFJWPICBLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352652-22-2 | |

| Record name | 2-Isopropoxy-1,3-thiazole-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithiation-Borylation Sequential Methodology

Direct borylation via lithiation is an alternative route that avoids transition-metal catalysts. This method is advantageous for substrates sensitive to palladium residues.

Stepwise Lithiation and Boronate Ester Quenching

The protocol involves:

- Lithiation : Treatment of 2-isopropoxythiazole with n-butyllithium (n-BuLi) at -78°C in THF.

- Electrophilic Quenching : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the lithiated intermediate.

Experimental Example:

Solvent and Temperature Effects

Low temperatures (-78°C) are critical to prevent side reactions, while THF’s polarity stabilizes the lithiated intermediate. Substituting hexane for THF reduces yields due to poor solubility of the boronate ester.

One-Pot Multicomponent Approaches

Recent advances employ one-pot strategies to streamline synthesis. These methods combine thiazole ring formation with simultaneous boronate ester installation.

Thiazole Ring Construction via Hantzsch Synthesis

The Hantzsch thiazole synthesis is adapted to incorporate boronate esters:

- Reactants : Thiourea, α-bromoketone, and a boron-containing electrophile.

- Conditions : Acidic or neutral aqueous-organic biphasic system.

While less common, this approach avoids pre-functionalized thiazoles but suffers from lower yields (40–55%) due to competing hydrolysis of the boronate group.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the leading synthetic routes:

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh$$3$$)$$4$$ | 80–100 | 65–86 | ≥95 |

| Lithiation-Borylation | None | -78 to 25 | 70–86 | ≥90 |

| One-Pot Hantzsch | HCl/AcOH | 25–60 | 40–55 | 80–85 |

Key Observations :

- The Suzuki-Miyaura method offers the highest yields but requires stringent anhydrous conditions.

- Lithiation-borylation is preferable for metal-sensitive applications but demands cryogenic setups.

- One-pot strategies, though operationally simpler, necessitate further optimization for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of aryl or alkyl thiazole derivatives.

Scientific Research Applications

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, where the thiazole ring is a common motif in many drugs.

Medicine: Research into new therapeutic agents often involves this compound due to its potential biological activity.

Industry: It is used in the synthesis of advanced materials, such as polymers and electronic materials, where its unique structural properties are advantageous.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester and thiazole ring. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a reagent in organic synthesis. The thiazole ring can interact with biological targets, potentially modulating enzyme activity or binding to receptors.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., isopropoxy, methoxy) enhance stability but may reduce electrophilicity compared to phenyl or thiophene substituents, which improve π-conjugation for materials science applications .

- Synthetic Efficiency : The Singaram method (lithium-halogen exchange with IPTMDOB) is universally effective for boronate installation, but yields vary with steric hindrance (e.g., phenyl at position 2 reduces reactivity vs. smaller groups like methoxy) .

Reactivity in Cross-Coupling Reactions

The target compound exhibits moderate reactivity in Suzuki-Miyaura couplings due to its isopropoxy group, which sterically shields the boronate. In contrast:

- Phenyl-substituted analogs (e.g., compound 4 in ) show faster coupling rates due to reduced steric bulk .

- Thiophene-containing derivatives (e.g., compound 17 in ) enable synthesis of extended π-systems for optoelectronic materials but require elevated temperatures for activation .

Crystallographic and Stability Data

- Crystal Packing : Fluorophenyl- and chlorophenyl-substituted analogs () form isostructural triclinic crystals (P 1 symmetry) with planar molecular conformations, whereas bulkier substituents (e.g., isopropoxy) may disrupt crystallinity .

- Stability : Boronic esters with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit lower hydrolytic stability compared to the target compound .

Commercial and Industrial Relevance

- Scale-Up : Derivatives such as 2-Methyl-5-boronate benzothiazole (Cas 2225175-52-8) are produced at scale for medicinal chemistry, highlighting the demand for tunable boronic esters .

Biological Activity

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity based on available literature and research findings.

- Chemical Formula : C14H22BNO3

- Molecular Weight : 263.14 g/mol

- CAS Number : 871839-91-7

- Structure : The compound features a thiazole ring substituted with a dioxaborolane moiety.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

-

Antimicrobial Activity :

- Studies have shown that derivatives of thiazole compounds can exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (M. tuberculosis) .

- The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.5–8 µg/mL against resistant strains .

-

Anticancer Properties :

- Thiazole derivatives are frequently explored for their anticancer potential. Compounds with dioxaborolane substituents have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

- Specific studies indicate that certain thiazole-based compounds can inhibit lung metastasis in triple-negative breast cancer models, demonstrating a selectivity index favorable compared to standard chemotherapeutics like 5-Fluorouracil .

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some studies have focused on the inhibition of matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis .

Case Studies and Research Findings

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds suggests moderate bioavailability and favorable absorption characteristics. For example, related thiazole compounds have shown high gastrointestinal absorption rates and manageable toxicity profiles in vivo studies at doses up to 800 mg/kg .

Q & A

What are the optimal catalytic systems and reaction conditions for Suzuki-Miyaura cross-coupling reactions involving 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

Advanced Research Question

The Suzuki-Miyaura reaction is critical for forming C-C bonds using this boronate ester. Key considerations include:

- Catalyst Selection : Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are effective, with ligand choice impacting efficiency. Bidentate ligands (e.g., dppf) enhance stability in thermal conditions .

- Solvent and Base : Polar aprotic solvents (DMSO, DMF) or ethers (THF) are preferred. Bases such as K₂CO₃ or Cs₂CO₃ facilitate transmetalation. For example, DMSO with (NH₄)₂S₂O₈ was used in thermal amidation of a related thiazole boronate at 50°C .

- Temperature : Mild heating (50–80°C) balances reactivity and boronate stability. Prolonged heating above 100°C may degrade the dioxaborolane ring .

How can spectral and crystallographic data resolve structural ambiguities in this compound?

Basic Research Question

Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., isopropoxy methyl splits as a doublet at ~1.3 ppm). The boronate group’s quaternary boron atom lacks direct NMR signals but perturbs adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₂₁BNO₃S, calculated 280.14 g/mol). Fragmentation patterns distinguish boronate esters from by-products .

- X-ray Crystallography : While SHELX programs are widely used for small-molecule refinement, crystal growth may require slow evaporation in non-polar solvents (e.g., hexane/EtOAc) .

What synthetic strategies mitigate challenges in introducing the isopropoxy group to the thiazole ring?

Advanced Research Question

Introducing alkoxy groups to thiazoles often faces steric and electronic hurdles:

- Direct Alkylation : Reacting 5-boronate-thiazole-2-thiol with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the isopropoxy derivative. However, competing thiol oxidation requires inert atmospheres .

- Nucleophilic Substitution : Pre-functionalized 2-chlorothiazole boronate esters react with sodium isopropoxide. Pd catalysis (e.g., Pd(OAc)₂) may enhance reactivity for electron-deficient substrates .

- By-product Management : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted thiol or chloride intermediates .

How does the thiazole ring’s electronic environment influence the boronate’s reactivity in cross-coupling?

Advanced Research Question

The thiazole’s electron-withdrawing nature modulates boronate reactivity:

- Electron-Deficient Boronate : The thiazole ring withdraws electron density from the boronate, slowing transmetalation but improving oxidative addition to Pd(0). This necessitates stronger bases (e.g., Cs₂CO₃) to activate the boronate .

- Steric Effects : The isopropoxy group at position 2 creates steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning. Computational studies (DFT) can predict regioselectivity in coupling .

What are common by-products in the synthesis of this compound, and how are they characterized?

Basic Research Question

Key by-products and mitigation strategies include:

- Deboronation : Hydrolysis of the boronate ester under acidic or aqueous conditions forms 5-hydroxythiazole. Anhydrous solvents and inert gas purge minimize this .

- Oxidation Products : Thiazole sulfoxides or sulfones may form if oxidizing agents (e.g., H₂O₂) are present. LC-MS or TLC (Rf comparison) identifies these .

- Isomerization : Steric strain can lead to ring-opening of the dioxaborolane. ¹¹B NMR detects free boronic acid (δ ~30 ppm vs. δ ~10 ppm for boronate) .

How can researchers design experiments to study the compound’s stability under varying pH and temperature?

Advanced Research Question

Stability studies are critical for handling and storage:

- pH Profiling : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm. The boronate ester is labile in strongly acidic (pH < 3) or basic (pH > 10) conditions .

- Thermal Gravimetric Analysis (TGA) : Determines decomposition onset (typically >150°C for dioxaborolanes). Store at –20°C under argon to prevent moisture uptake .

What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Advanced Research Question

The thiazole boronate serves as a versatile intermediate:

- Proteolysis-Targeting Chimeras (PROTACs) : The boronate enables Suzuki coupling to aryl halides in linker synthesis. For example, it was used in adamantane-linked carboxamides for targeted protein degradation .

- Kinase Binding Moieties : The thiazole core mimics ATP-binding motifs. Functionalization at position 5 (via cross-coupling) introduces pharmacophores (e.g., sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.